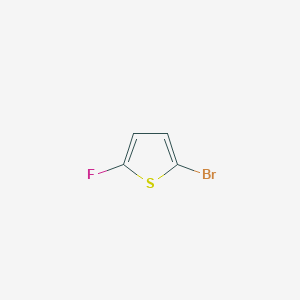

2-Bromo-5-fluorothiophene

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFS/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCDDNAETBQBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564009 | |

| Record name | 2-Bromo-5-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32415-41-1 | |

| Record name | 2-Bromo-5-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Fluorothiophene and Its Derivatives

Direct Synthetic Strategies for 2-Bromo-5-fluorothiophene

Direct synthesis aims to introduce bromine and fluorine atoms onto the thiophene (B33073) ring in a controlled manner. This often relies on the inherent reactivity of the thiophene nucleus and the directing effects of the substituents.

Halogenation Protocols for Thiophene Systems

Electrophilic aromatic halogenation is a fundamental method for functionalizing thiophene. The thiophene ring is electron-rich, making it susceptible to attack by electrophiles, preferentially at the C2 and C5 positions. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). nih.gov Fluorination is more challenging due to the high reactivity of elemental fluorine, often requiring specialized reagents.

The general procedure for electrophilic bromination often involves reacting the thiophene substrate with the brominating agent in a suitable solvent, such as acetic acid or dichloromethane. researchgate.net The reaction conditions can be tuned to control the degree of halogenation. For instance, using one equivalent of the brominating agent typically favors mono-substitution.

Regioselective Synthesis Approaches Utilizing Bromine and Fluorine Reactivity

Achieving the specific 2-bromo-5-fluoro substitution pattern requires a regioselective approach. A common and effective strategy is the electrophilic bromination of 2-fluorothiophene (B33856). The fluorine atom at the 2-position deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C5 position.

A typical procedure involves treating 2-fluorothiophene with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile. nih.gov This reaction selectively yields this compound. One commercial supplier notes that this compound is a downstream product of 2-fluorothiophene, implying this synthetic sequence. lookchem.com

| Starting Material | Reagent | Solvent | Key Feature |

|---|---|---|---|

| 2-Fluorothiophene | N-Bromosuccinimide (NBS) | Acetonitrile | Regioselective bromination at the C5 position. nih.gov |

| 2-Fluorothiophene | Bromine (Br₂) | Acetic Acid | Direct bromination, regioselectivity dependent on conditions. |

Precursor-Based Synthetic Routes to this compound

These methods involve the modification of already functionalized thiophene rings to introduce the desired bromo and fluoro substituents.

Synthesis from Readily Available Thiophene Scaffolds

Starting with commercially available thiophene derivatives is a practical approach. Besides the bromination of 2-fluorothiophene mentioned above, another potential route is the fluorination of 2-bromothiophene. However, direct electrophilic fluorination is often difficult. A more viable method could involve a halogen exchange (Halex) reaction, where a different halogen is replaced by fluorine, or through the use of organometallic intermediates. thieme-connect.de For example, lithiation of a brominated thiophene followed by quenching with an electrophilic fluorine source can be a powerful strategy.

Another approach starts from 2,5-dibromothiophene. One of the bromine atoms can be selectively replaced. For instance, a metal-halogen exchange reaction at one position followed by quenching with a fluorinating agent could yield the target molecule.

Multi-step Reaction Sequences for Advanced Derivatives

This compound serves as a versatile building block for creating more complex molecules, particularly through cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds can be exploited for selective functionalization. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the C-F bond.

This allows for the selective reaction of an arylboronic acid at the C2 position, leaving the fluorine atom at C5 intact. This strategy has been successfully applied to the analogous 2-bromo-5-chlorothiophene (B1265590) to synthesize a variety of 2-aryl-5-chlorothiophenes. mdpi.com A similar protocol can be applied to this compound.

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-5-chlorothiophene | Arylboronic acids | Pd(OAc)₂ / K₃PO₄ | 2-Aryl-5-chlorothiophenes | mdpi.com |

| 2-Bromo-5-chlorothiophene | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | Biaryl thiophene derivatives |

Development of Environmentally Benign Synthetic Methods for this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly halogenation methods for heterocyclic compounds. These methods aim to replace hazardous reagents and solvents with safer alternatives.

For the bromination of thiophenes, green protocols have been developed that use hydrogen peroxide (H₂O₂) as a clean oxidant in combination with a bromide source like hydrobromic acid (HBr) or ammonium (B1175870) bromide (NH₄Br). cdnsciencepub.comscholaris.ca These reactions can often be carried out in greener solvents such as ethanol (B145695), water, or even under solvent-free conditions. scholaris.ca The use of H₂O₂ is advantageous as its only byproduct is water. These methods have shown high yields and excellent regioselectivity for the α-positions of activated thiophene rings, making them a promising alternative to traditional methods using NBS or elemental bromine. cdnsciencepub.comscholaris.caresearchgate.net While not specifically detailed for 2-fluorothiophene, these general green halogenation procedures represent a viable and more sustainable approach for the synthesis of this compound.

| Oxidant | Bromide Source | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Ammonium Bromide (NH₄Br) | Aqueous Acetic Acid | Comparable yields and purity to NBS methods. | cdnsciencepub.comresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Hydrobromic Acid (HBr) | Ethanol, Water, or no solvent | Avoids hazardous solvents. | scholaris.ca |

| Copper(II) sulfate | Sodium Halides | Ethanol | Mild conditions, high yields for halocyclization. | nih.gov |

Reactivity and Reaction Mechanisms of 2 Bromo 5 Fluorothiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-bromo-5-fluorothiophene, these reactions primarily exploit the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. fishersci.es This reaction is advantageous due to its mild conditions, the commercial availability and low toxicity of boronic acids, and the easy removal of inorganic by-products. fishersci.es In the case of this compound, the coupling selectively occurs at the C-Br bond.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

This compound + R-B(OR')₂ --(Pd catalyst, Base)--> 2-R-5-fluorothiophene

Where R is an aryl or vinyl group and B(OR')₂ represents a boronic acid or ester.

Highly active catalyst systems, often derived from palladium precatalysts and phosphine (B1218219) ligands, have been developed to facilitate the coupling of heteroaryl halides. acs.org These systems are crucial for achieving good to excellent yields in the synthesis of heterobiaryl compounds, which are prevalent in biologically active molecules. acs.org The choice of solvent, base, and ligand can significantly impact the reaction's efficiency. For instance, n-butanol has been found to be an effective solvent for the cross-coupling of certain heteroaryl bromides. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature | Yield |

| 2-Chloropyrazine | 3-Furan boronic acid | Pd(OAc)₂/Ligand 1 | K₃PO₄ | n-Butanol | Not Specified | 96% acs.org |

| 3-Chlorothiophene | 5-Indole boronic acid | Pd₂(dba)₃/Ligand | K₃PO₄ | s-Butanol | 120 °C | 90% acs.org |

| Aryl/Heteroaryl Bromides | 2-Pyridylboronate | Pd₂(dba)₃/Ligand | KF | Dioxane | Not Specified | Good to Excellent nih.gov |

This table is illustrative of typical conditions for Suzuki-Miyaura couplings involving heteroaryl halides and may be applicable to this compound.

Heck and Stille Coupling Reactions for Carbon-Carbon Bond Formation

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, while the Stille reaction couples an organohalide with an organotin compound. Both are fundamental for C-C bond formation. In reactions involving this compound, the Heck and Stille couplings would proceed by activation of the C-Br bond.

Palladium-catalyzed Heck-type reactions have been successfully used for the direct arylation of thiophenes. researchgate.net These methods can be applied to the synthesis of well-defined oligothiophenes. researchgate.net Similarly, Stille coupling reactions are instrumental in creating complex thiophene-based polymers. rsc.org The reactivity and yield of these reactions are highly dependent on the palladium catalyst and ligands used. rsc.org

Palladium-Catalyzed Functionalization Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of functionalization reactions. Beyond standard cross-coupling, palladium catalysts can be used for more complex transformations. For instance, palladium-catalyzed intramolecular cyclizations can be employed to construct new ring systems. semanticscholar.org

In the context of di-halogenated thiophenes, selective functionalization is key. The differential reactivity of the C-Br and C-F bonds can be exploited. Typically, the C-Br bond is more reactive in palladium-catalyzed processes. For example, in a related compound, 5-bromo-2-fluorobenzofuran, a palladium catalyst selectively coupled the C-Br bond with an arylboronic acid, leaving the C-F bond intact. beilstein-journals.org This type of selective reactivity is a valuable strategy in multi-step syntheses.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel catalysis has been shown to be effective for the coupling of aryl halides, including those containing fluorine. beilstein-journals.org Nickel-catalyzed reactions can activate C-F bonds, a transformation that is often challenging with palladium. beilstein-journals.org

For instance, a nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeded efficiently through the activation of the aromatic C-F bond. beilstein-journals.org This suggests that under specific conditions, a nickel catalyst could potentially be used to functionalize the C-F bond of this compound, possibly after the C-Br bond has already been reacted. Nickel catalysts are also effective in the homocoupling of heteroaromatic halides. nih.gov However, the success of these reactions can be substrate-dependent. nih.gov Mechanistic studies suggest that some nickel-catalyzed cross-couplings may proceed through radical chain mechanisms. acs.org

Table 2: Comparison of Palladium and Nickel Catalysis

| Feature | Palladium-Catalyzed Coupling | Nickel-Catalyzed Coupling |

| Typical Substrate | Aryl/vinyl iodides, bromides, triflates fishersci.es | Aryl/vinyl chlorides, fluorides, mesylates beilstein-journals.orgnih.gov |

| Reactivity of C-X bond | I > Br > OTf >> Cl fishersci.es | Can activate C-F and C-O bonds beilstein-journals.orgnih.gov |

| Cost | Generally more expensive | More cost-effective |

| Mechanism | Typically involves oxidative addition, transmetalation, and reductive elimination. | Can involve similar steps, but radical pathways are also common. acs.org |

Nucleophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.com The thiophene ring is generally more reactive than benzene (B151609) in nucleophilic substitution reactions. uoanbar.edu.iq

In this compound, the fluorine atom is a strong electron-withdrawing group, which should activate the thiophene ring towards nucleophilic attack. The bromine atom would typically be the leaving group. The rate of nucleophilic aromatic substitution is often faster for more electronegative leaving groups (F > Cl > Br > I), which is counterintuitive to bond strength but is explained by the mechanism where the attack of the nucleophile is the rate-determining step. masterorganicchemistry.com However, the increased reactivity of the thiophene ring itself compared to benzene makes even bromo-substituted thiophenes susceptible to this reaction. uoanbar.edu.iq The presence of a nitro group, another strong electron-withdrawing group, on the thiophene ring has been shown to greatly facilitate nucleophilic substitution of a halogen. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com Thiophene is more reactive than benzene in EAS, and substitution typically occurs at the 2- and 5-positions due to the electron-donating effect of the sulfur atom.

In this compound, both the 2- and 5-positions are already substituted. Therefore, further electrophilic substitution would have to occur at the 3- or 4-position. The directing effects of the existing substituents would determine the regioselectivity. Both bromine and fluorine are deactivating groups but are ortho-, para-directing. In the thiophene ring, this translates to directing incoming electrophiles to the adjacent positions. The fluorine atom at position 5 would direct an incoming electrophile to the 4-position. The bromine atom at position 2 would direct to the 3-position. The strong electron-withdrawing nature of the fluorine atom deactivates the ring, making electrophilic substitution more difficult than in unsubstituted thiophene.

Selective Functionalization and Derivatization Studies

The primary strategy for the functionalization of this compound hinges on the selective reaction at the C2-position, which bears the bromine atom. The C-Br bond is considerably more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and to metal-halogen exchange than the highly robust C-F bond. mdpi.com This differential reactivity enables the introduction of a wide array of substituents at the 2-position while preserving the fluorine atom at the 5-position for potential subsequent transformations.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of this compound. These methods facilitate the formation of new carbon-carbon and carbon-nitrogen bonds with high regioselectivity.

Suzuki-Miyaura Coupling: This reaction allows for the selective formation of a C-C bond at the 2-position by coupling with various aryl or heteroaryl boronic acids. The palladium catalyst preferentially undergoes oxidative addition into the weaker C-Br bond. mdpi.comacs.org This methodology is efficient for synthesizing 2-aryl-5-fluorothiophenes. The general principle is analogous to the selective coupling observed with 2-bromo-5-chlorothiophene (B1265590), where the C-Br bond is also the more reactive site. mdpi.comacs.org

| Reactant | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | K₃PO₄ or K₂CO₃ | Toluene/Water or DMF | 2-Aryl-5-fluorothiophene | mdpi.com |

| Heteroarylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 2-Heteroaryl-5-fluorothiophene | acs.org |

Sonogashira Coupling: The Sonogashira reaction enables the introduction of an alkyne moiety at the 2-position. It involves a palladium catalyst and a copper(I) co-catalyst, coupling the thiophene with a terminal alkyne. washington.eduorganic-chemistry.org The reactivity order of aryl halides in this reaction is I > Br > Cl > F, ensuring that the C-Br bond of this compound reacts exclusively. nrochemistry.com This selectivity is crucial for the synthesis of conjugated aryl-alkynyl-thiophenes. washington.edugold-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.net When this compound is reacted with primary or secondary amines, the amination occurs selectively at the C-Br position. wikipedia.orgacs.org This allows for the synthesis of various 2-amino-5-fluorothiophene derivatives, which are valuable structures in medicinal chemistry. researchgate.netorganic-chemistry.org The choice of phosphine ligand is critical for achieving high yields and catalyst turnover. wikipedia.org

Formation of Organometallic Intermediates

Another key functionalization strategy involves the formation of an organometallic reagent via metal-halogen exchange, which occurs selectively at the C-Br bond.

Lithiation and Grignard Reagent Formation: Treatment of this compound with organolithium reagents (like n-butyllithium) or magnesium metal leads to a clean bromine-lithium or bromine-magnesium exchange. psu.eduacs.org This process generates a highly reactive nucleophilic intermediate, 5-fluoro-2-thienyllithium or 5-fluoro-2-thienylmagnesium bromide, respectively. psu.edugoogle.com The much stronger C-F bond remains unaffected during this transformation. psu.edu This intermediate can then be trapped with a variety of electrophiles to install different functional groups at the 2-position. google.com

| Reagent | Intermediate | Electrophile | Product | Reference |

|---|---|---|---|---|

| Mg / THF | 5-Fluoro-2-thienylmagnesium bromide | CO₂ (Dry Ice) | 5-Fluoro-2-thiophenecarboxylic acid | google.com |

| n-BuLi / Ether | 5-Fluoro-2-thienyllithium | Acetone | 2-(5-Fluoro-2-thienyl)propan-2-ol | psu.edu |

| Mg / THF | 5-Fluoro-2-thienylmagnesium bromide | Formaldehyde | (5-Fluoro-2-thienyl)methanol | google.com |

| n-BuLi / THF | 5-Fluoro-2-thienyllithium | N-Formylpiperidine | 5-Fluoro-2-thiophenecarbaldehyde | psu.edu |

These selective functionalization methods underscore the utility of this compound as a versatile platform for constructing more complex and highly functionalized thiophene derivatives for applications in materials science and pharmaceutical development. smolecule.com

Advanced Applications of 2 Bromo 5 Fluorothiophene in Materials Science

Utilization in Conductive Polymers

The structure of 2-bromo-5-fluorothiophene is particularly well-suited for creating advanced conductive polymers. The differential reactivity of the C-Br and C-F bonds, along with the electronic influence of the fluorine atom, enables chemists to design and synthesize materials with enhanced performance metrics.

The creation of high-performance polythiophenes begins with the synthesis of precisely functionalized monomers. This compound and its derivatives serve as versatile starting points for these monomers. For instance, related building blocks like 2,5-dibromo-3-alkyl-4-fluorothiophene are synthesized and then selectively reacted to create monomers for polymerization. acs.org One key strategy involves the selective deprotonation or metalation of a fluorinated thiophene (B33073) ring. The strong electron-withdrawing nature of the fluorine atom can direct reactions like lithiation to specific positions on the thiophene ring. For example, the lithiation of 2-bromo-3-hexyl-4-fluorothiophene with n-BuLi occurs selectively at the 5-position, allowing for the synthesis of the desired 2-bromo-3-hexyl-4-fluorothiophene monomer after quenching. rsc.org

Furthermore, the bromine atom on the thiophene ring is a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. ossila.com These reactions allow for the introduction of various aryl or other functional groups, creating a diverse library of monomers from a single fluorinated precursor. This approach enables the synthesis of complex conjugated structures, including semiconducting small molecules and polymers for various electronic applications. ossila.com

Regioregularity, the precise head-to-tail (HT) arrangement of monomer units in a polymer chain, is crucial for achieving high conductivity and charge carrier mobility in polythiophenes. cmu.edu Irregular couplings (head-to-head or tail-to-tail) introduce steric twists in the polymer backbone, disrupting π-conjugation and hindering charge transport. cmu.edu The presence of a fluorine substituent on the thiophene monomer has been shown to have a significant directing effect during polymerization, facilitating the formation of highly regioregular polymers. acs.org

One of the primary methods for achieving this is the Grignard Metathesis (GRIM) polymerization. cmu.edu In this process, a dihalogenated thiophene is treated with a Grignard reagent to form a magnesium-halogen exchange intermediate. The addition of a nickel catalyst, such as Ni(dppp)Cl₂, then initiates polymerization. rsc.orgcmu.edu Research on the closely related 2,5-dibromo-3-alkyl-4-fluorothiophene has shown that the fluorine substituent directs the Grignard metathesis reaction to produce an almost quantitative yield of the 2-bromo-3-alkyl-4-fluoro-5-thienyl magnesium bromide intermediate. This selective formation is key to affording highly regioregular polymers upon the addition of the nickel catalyst. acs.org This control over regiochemistry leads to polymers with more planar backbones, enhanced aggregation in the solid state, and improved electronic properties. acs.org

Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization mechanism that provides excellent control over polymer molecular weight and architecture. umich.edu The mechanism involves a series of steps where the catalyst (typically a Nickel complex) "walks" along the growing polymer chain. researchgate.net The catalytic cycle consists of four main steps:

Transmetalation (TM): The organometallic monomer (e.g., a thienyl Grignard reagent) transfers its organic group to the Ni(II) catalyst center. researchgate.net

Reductive Elimination (RE): A new carbon-carbon bond is formed between the two organic groups on the nickel center, and the catalyst is reduced to a Ni(0) species.

Intramolecular Oxidative Addition (OA): The Ni(0) catalyst migrates to the terminal carbon-halogen bond of the polymer chain and inserts itself, returning to a Ni(II) state. researchgate.net

Ring Walking (RW): The catalyst may move along the polymer backbone before the next monomer addition.

An alternative to transition-metal-catalyzed methods is the chain-growth polymerization initiated by acids. Research has shown that both Lewis acids and strong Brønsted acids can effectively catalyze the polymerization of 2-halogenated thiophenes. nih.gov Lewis acids such as SnCl₄, AlCl₃, and BF₃ can initiate cationic polymerization, often requiring a co-initiator like water or an alcohol to generate the cationic species that starts the polymer chain. nih.govgoogle.com

The proposed mechanism involves a cationic chain-growth process. The Lewis acid interacts with the thiophene monomer, generating a carbenium ion. nih.gov This reactive species then attacks another monomer unit, propagating the chain. For halogenated thiophenes, the process is followed by the elimination of HX (e.g., HBr) to regenerate the conjugated polymer backbone. This method has been shown to work for a variety of 2-halogenated-3-substituted-thiophenes, and the effectiveness of the polymerization depends on the Lewis acid strength and the electron density of the monomer. nih.gov The presence of the electron-withdrawing fluorine in this compound would make it a less electron-rich monomer, likely requiring a strong Lewis acid for efficient polymerization. nih.gov

Organic Electronic Device Applications

The unique properties of polymers derived from this compound make them highly promising for applications in organic electronic devices, where fine-tuning of energy levels and morphology is key to performance.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. acs.orgresearchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active layer. Fluorination of the polythiophene backbone is a proven strategy to enhance these mobilities.

Introducing fluorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. acs.orgossila.com The lowering of the HOMO level can improve the polymer's stability in air and is beneficial for achieving higher open-circuit voltages in solar cells. ossila.com More importantly for OFETs, backbone fluorination tends to promote a more planar, rigid polymer structure. acs.orgossila.com This increased planarity facilitates stronger intermolecular π-π stacking in the solid state, creating more ordered crystalline domains that are essential for efficient charge transport.

Studies comparing fluorinated poly(3-alkylthiophenes) with their non-fluorinated analogs have demonstrated significant improvements in OFET performance. As shown in the table below, the introduction of fluorine can lead to a substantial increase in average charge carrier mobilities. acs.org For example, the fluorinated version of poly(3-octylthiophene) (F-P3OT) shows an average mobility five times greater than its non-fluorinated counterpart (P3OT). acs.org This enhancement is attributed to the improved solid-state packing and aggregation driven by the fluorinated backbone. acs.org

| Polymer | Hole Mobility (μ) in Air (cm²/V·s) | Hole Mobility (μ) in N₂ (cm²/V·s) | ||

|---|---|---|---|---|

| Average | Maximum | Average | Maximum | |

| P3HT | 0.088 | 0.13 | 0.16 | 0.49 |

| F-P3HT | 0.14 | 0.26 | 0.22 | 0.47 |

| P3OT | 0.14 | 0.18 | 0.13 | 0.18 |

| F-P3OT | 0.70 | 0.81 | 0.44 | 0.53 |

| P3EHT | 4.35 × 10⁻⁴ | 1.48 × 10⁻³ | 6.91 × 10⁻⁴ | 1.84 × 10⁻³ |

| F-P3EHT | 2.46 × 10⁻³ | 6.45 × 10⁻³ | 3.09 × 10⁻³ | 6.66 × 10⁻³ |

Exploration of 2 Bromo 5 Fluorothiophene in Medicinal Chemistry and Bioactive Compounds

Role as an Intermediate in Pharmaceutical Synthesis

2-Bromo-5-fluorothiophene is a valuable heterocyclic building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. chemimpex.com Its structure, featuring a thiophene (B33073) ring with two different halogen substituents, provides distinct points for chemical modification. This allows for the strategic and controlled introduction of various functional groups, a key process in the development of new drug candidates. The differential reactivity of the bromine and fluorine atoms allows for selective reactions, such as cross-coupling reactions, which are instrumental in constructing the intricate molecular architectures often required for biological activity. chemimpex.com The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of a drug molecule. tcichemicals.com

Design and Synthesis of Novel Bioactive Derivatives

The synthesis of novel bioactive derivatives from this compound often involves leveraging the different reactivities of the C-Br and C-F bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl or heteroaryl groups at the bromine-bearing position of the thiophene ring. mdpi.comsemanticscholar.org This selective functionalization allows for the creation of a diverse library of compounds with varied electronic and steric properties.

For instance, the synthesis of 2-aryl-5-chlorothiophenes and 2,5-biarylthiophenes has been achieved starting from 2-bromo-5-chlorothiophene (B1265590) using Suzuki coupling reactions with various aryl boronic acids. mdpi.comsemanticscholar.org This methodology can be adapted for this compound to generate a range of novel derivatives. The choice of the coupling partner is crucial in tailoring the biological activity of the final product.

Research for Anti-inflammatory and Antimicrobial Agents

The search for new anti-inflammatory and antimicrobial agents is a continuous effort in medicinal chemistry. Halogenated thiophenes are explored as intermediates in the synthesis of compounds with such properties. chemimpex.com

Anti-inflammatory Research: Thiophene derivatives have been investigated for their potential to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govnih.gov For instance, certain thiophene analogues have shown promise as selective COX-2 inhibitors. nih.gov The presence of electron-withdrawing groups, including halogens like fluorine, on aryl rings attached to other heterocyclic systems has been associated with potent anti-inflammatory activity. semanticscholar.org While direct studies on the anti-inflammatory properties of this compound derivatives are not widely reported, the known anti-inflammatory activity of various thiophene-based compounds provides a strong rationale for their investigation. nih.gov

Antimicrobial Research: The development of novel antimicrobial agents is critical to combat the rise of drug-resistant pathogens. nih.gov Fluoro-substituted chalcones have been designed and evaluated for their antimicrobial efficacy, with some derivatives showing significant activity against Mycobacterium tuberculosis and other pathogenic bacteria and fungi. nih.gov This highlights the potential of incorporating fluorine into molecular scaffolds to enhance antimicrobial properties. Derivatives of 2-bromo-5-chlorothiophene have been noted as intermediates in the development of antimicrobial agents. chemimpex.com

Enzyme Inhibition Studies of this compound Derivatives

The specific structural features of this compound make it an attractive scaffold for designing enzyme inhibitors. The thiophene ring can mimic other aromatic systems found in enzyme substrates or inhibitors, while the halogen atoms can form specific interactions within the enzyme's active site.

Research on related compounds has shown that thiophene derivatives can act as inhibitors for various enzymes. For example, derivatives of 4-bromo-5-chlorothiophene-2-carboxylic acid have been identified as inhibitors of aminopeptidases. biosynth.com Specifically, these compounds have been shown to inhibit aminopeptidase (B13392206) A and B, as well as human leukocyte elastase, an enzyme implicated in inflammatory processes. biosynth.com Furthermore, arylsulfonamides derived from 4-bromo-5-chlorothiophene have been investigated as inhibitors of insulin-regulated aminopeptidase (IRAP). researchgate.net These examples underscore the potential of brominated and fluorinated thiophene scaffolds in the design of potent and selective enzyme inhibitors.

Potential Applications in Agricultural Chemicals Research (Herbicides, Fungicides)

The unique chemical properties of halogenated thiophenes also make them relevant in the field of agricultural research, particularly in the development of new herbicides and fungicides.

Herbicidal Research: Halogenated thiophenes can serve as intermediates in the synthesis of agrochemicals designed to control unwanted plant growth. The mechanism of action can involve the disruption of essential biochemical pathways in the target weeds. While specific studies on herbicides derived from this compound are limited, the general use of halogenated thiophenes in this area suggests potential for future research. chemimpex.comnbinno.com

Fungicidal Research: The development of effective fungicides is crucial for protecting crops from fungal diseases. mdpi.com Pyrimidine derivatives are a well-known class of fungicides, and research has shown that incorporating halogenated phenyl groups can enhance their activity. nih.govfrontiersin.org For instance, a derivative containing a 5-bromo-2-fluorophenyl group exhibited excellent antifungal activity. nih.govfrontiersin.org This suggests that using this compound as a building block to create novel fungicide candidates could be a promising strategy. The introduction of fluorine into agrochemicals is a known strategy to improve their efficacy and metabolic stability. tcichemicals.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aryl-5-chlorothiophenes |

| 2,5-Biarylthiophenes |

| 2-Bromo-5-chlorothiophene |

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate |

| Escherichia coli |

| Salmonella Typhi |

| Thiazole |

| 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide |

| Phomopsis sp. |

| 2-Aminothiophene |

| Fluoro-substituted chalcones |

| Mycobacterium tuberculosis |

| 4-Bromo-5-chlorothiophene-2-carboxylic acid |

| 4-Bromo-5-chlorothiophene |

| Insulin-regulated aminopeptidase (IRAP) |

Theoretical and Computational Investigations of 2 Bromo 5 Fluorothiophene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of 2-bromo-5-fluorothiophene.

Analysis of Molecular Geometries and Structural Parameters

DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These studies provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, a related study on 2-bromo-5-chlorothiophene (B1265590) derivatives using the B3LYP/6-31G(d,p) level of theory has shown excellent correlation between simulated and X-ray diffraction-derived geometric parameters. mdpi.com Similar computational approaches for this compound would elucidate the influence of the fluorine and bromine substituents on the thiophene (B33073) ring's geometry. The higher electronegativity of fluorine compared to chlorine is expected to induce distinct changes in the molecular structure.

Table 1: Predicted Structural Parameters of Thiophene Derivatives from DFT Studies

| Parameter | 2-Aryl-5-chlorothiophenes (Representative Values) |

| Bond Lengths (Å) | |

| C-Cl | ~1.74 |

| C-S | ~1.72 |

| C-C (thiophene ring) | ~1.37 - 1.43 |

| **Bond Angles (°) ** | |

| C-S-C | ~92.0 |

| C-C-C (thiophene ring) | ~111.0 - 112.0 |

| C-C-S | ~111.0 - 112.0 |

| Note: This table is based on data for 2-aryl-5-chlorothiophenes and serves as an illustrative example. Specific values for this compound would require dedicated calculations. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For thiophene derivatives, the distribution of these orbitals and their energy levels are influenced by the substituents on the thiophene ring. mdpi.comossila.com In this compound, the electron-withdrawing nature of both halogen atoms would be expected to lower both the HOMO and LUMO energy levels.

Table 2: Illustrative FMO Data for Substituted Thiophenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Representative Thiophene Derivative 1 | -6.5 | -1.9 | 4.6 |

| Representative Thiophene Derivative 2 | -6.8 | -2.2 | 4.6 |

| Note: The values presented are illustrative and derived from studies on similar thiophene compounds. Actual values for this compound would require specific quantum chemical calculations. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on a molecule's surface. rsc.org It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in noncovalent interactions. mdpi.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the fluorine and sulfur atoms due to their high electronegativity and lone pairs of electrons, while the regions near the hydrogen atoms would exhibit positive potential. This analysis helps in understanding the sites of chemical reactivity. mdpi.com

Prediction of Chemical Reactivity and Selectivity

DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can predict the most probable sites for electrophilic and nucleophilic attacks. scispace.com For halogenated thiophenes, the position of substitution is highly dependent on the nature and position of the existing halogens. scispace.com In the case of this compound, the differential reactivity of the C-Br and C-F bonds, along with the electronic influence on the thiophene ring, dictates the selectivity in reactions like cross-coupling. Generally, the C-Br bond is more reactive than the C-F bond in such reactions. Computational studies can quantify these differences and predict the outcomes of various synthetic transformations. escholarship.org

Computational Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. ijrti.orgnih.gov This method is instrumental in drug discovery and development for evaluating the potential of a molecule to act as a drug candidate. plos.org For this compound and its derivatives, docking studies can be used to investigate their interactions with specific biological targets, such as enzymes or receptors. nih.govals-journal.com By calculating the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can predict the biological activity of these compounds and guide the design of new, more potent derivatives. nih.govals-journal.com For example, a study on a derivative of 2-bromo-5-fluorophenyl showed good binding affinity with target proteins like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov

Spectroscopic and Structural Characterization Techniques for 2 Bromo 5 Fluorothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 2-Bromo-5-fluorothiophene in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the molecular framework and deduce the electronic effects of the bromine and fluorine substituents on the thiophene (B33073) ring.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two protons on the thiophene ring (H-3 and H-4). These protons are chemically non-equivalent and are expected to appear as doublets of doublets due to coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF).

The electron-withdrawing nature of the halogen substituents would deshield the ring protons, shifting their signals downfield compared to unsubstituted thiophene. The proton at the 3-position (H-3), being adjacent to the bromine atom, and the proton at the 4-position (H-4), being adjacent to the fluorine atom, will experience different electronic environments. The typical three-bond coupling constant between protons on a thiophene ring (³JHH) is in the range of 3.5-6.0 Hz. Additionally, coupling to the fluorine nucleus will further split these signals. The three-bond H-F coupling (³JHF for H-4) is typically larger than the four-bond H-F coupling (⁴JHF for H-3). ucsd.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~6.8 - 7.2 | Doublet of Doublets (dd) | ³J(H3-H4) ≈ 4-5 Hz, ⁴J(H3-F5) ≈ 1-3 Hz |

Note: These are estimated values based on related structures and general NMR principles. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound should display four distinct signals, one for each carbon atom in the thiophene ring. The chemical shifts are significantly influenced by the attached halogens.

The carbon atom bonded to fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. This coupling is typically in the range of -235 to -255 ppm for fluorinated aromatics. The carbon adjacent to the fluorine (C-4) will show a smaller two-bond coupling (²JCF). Similarly, the carbon bearing the bromine atom (C-2) will be shifted downfield, although the effect of bromine is less pronounced than that of fluorine. The chemical shift of C-2 is expected to be in the region of a carbon-halogen bond, while C-5 will be significantly shifted downfield due to the high electronegativity of fluorine. libretexts.orgbhu.ac.in

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-2 | ~110 - 115 | Doublet (small) | ³JCF ≈ 3-5 Hz |

| C-3 | ~128 - 132 | Doublet (small) | ⁴JCF ≈ 1-3 Hz |

| C-4 | ~115 - 120 | Doublet | ²JCF ≈ 20-30 Hz |

Note: These are estimated values. The actual shifts and coupling constants depend on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. This signal's chemical shift provides information about the electronic environment of the fluorine nucleus. alfa-chemistry.com

The signal would be split into a doublet of doublets due to coupling with the two non-equivalent ring protons, H-3 (a four-bond coupling, ⁴JFH) and H-4 (a three-bond coupling, ³JFH). The magnitude of these coupling constants provides valuable structural information. nih.gov The chemical shift is typically reported relative to a standard such as CFCl₃. For fluoroaromatic compounds, the chemical shifts can vary widely but are often found in a characteristic range. ucsb.edu

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Note: This is an estimated value. The actual chemical shift is dependent on the solvent and reference standard used.

To unambiguously assign the proton and carbon signals and confirm their coupling relationships, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of H-3 and H-4, confirming their through-bond (scalar) coupling. This is a standard method for identifying adjacent protons in a spin system. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between nuclei. For this compound, NOESY could detect correlations between the fluorine atom and the adjacent H-4 proton, providing further confirmation of the structure. It is particularly useful for distinguishing between isomers. acs.org

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate proton signals with carbon signals. An HSQC spectrum would show correlations between H-3 and C-3, and between H-4 and C-4. An HMBC spectrum would reveal longer-range couplings (2-3 bonds), such as correlations from H-3 to C-2, C-4, and C-5, and from H-4 to C-2, C-3, and C-5, which is crucial for assigning the quaternary carbons (C-2 and C-5).

Relaxation Studies: Measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide insights into the molecular dynamics of this compound in solution, such as its rotational motion. While specific studies on this compound are not readily available, such techniques are powerful for understanding the micro-environment of molecules. beilstein-journals.org

X-ray Diffraction Analysis

While NMR spectroscopy reveals the structure in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. Although a crystal structure for this specific compound is not publicly documented in the searched literature, the technique would provide a wealth of information. acs.orgthieme-connect.com

If a crystal structure were determined, it would yield precise data on:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-S, C-C, C-H, C-Br, C-F) and bond angles, allowing for a detailed analysis of the molecular geometry.

Intermolecular Interactions: The analysis would reveal how molecules pack in the solid state, identifying non-covalent interactions such as halogen bonding (e.g., C-Br···S, C-F···H) or π-π stacking between the thiophene rings. Studies on similar halogenated thiophenes have shown that such interactions can play a crucial role in directing the supramolecular assembly. acs.orgacs.org

This information is vital for understanding the relationship between molecular structure and macroscopic properties and for the rational design of materials based on the thiophene scaffold.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a powerful analytical technique for identifying the crystalline phases of a solid material. carleton.edu It provides information on the long-range order of atoms within a crystal lattice, making it indispensable for characterizing the solid form of this compound. americanpharmaceuticalreview.com When a finely ground powder of a crystalline substance is irradiated with monochromatic X-rays, diffraction occurs at specific angles determined by the spacing of atomic planes in the crystal, as described by Bragg's Law (nλ=2d sin θ). carleton.edu

The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline structure. For this compound, PXRD analysis would serve several key purposes:

Phase Identification: The obtained pattern of diffraction peaks (in terms of 2θ angles and their intensities) can be compared against databases to confirm the identity of the synthesized compound, assuming a reference pattern exists.

Purity Assessment: The presence of sharp, well-defined peaks indicates a crystalline material. The absence of peaks from starting materials or the presence of additional, unexpected peaks would indicate impurities or the existence of multiple crystalline forms (polymorphs). americanpharmaceuticalreview.com

Polymorph Screening: Different crystalline forms of the same compound will produce distinct diffraction patterns. americanpharmaceuticalreview.com PXRD is a primary tool for identifying and distinguishing between such polymorphs, which can have different physical properties.

A typical PXRD analysis report for a pure crystalline sample of this compound would present the data as a table of diffraction peaks, which is fundamental for quality control and material characterization.

Table 1: Representative Data from a PXRD Analysis This table illustrates the type of data obtained from a PXRD experiment. The specific values are hypothetical for this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 23.1 | 3.85 | 60 |

| 25.2 | 3.53 | 75 |

| 28.4 | 3.14 | 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₄H₂BrFS), the monoisotopic mass is 181.03 Da. matrixscientific.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature for brominated compounds is the presence of a significant M+2 peak. This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. libretexts.org This results in two peaks of almost equal intensity separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

Electron impact ionization can cause the molecular ion to break apart into smaller, charged fragments. The analysis of these fragments provides valuable structural information. researchgate.net Predicted collision cross-section data for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures. uni.lu

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.91174 |

| [M+Na]⁺ | 202.89368 |

| [M-H]⁻ | 178.89718 |

Data sourced from PubChemLite. uni.lu

Table 3: Plausible Fragmentation Pathways for this compound

| Fragment Ion | Description |

|---|---|

| [C₄H₂FS]⁺ | Loss of a bromine radical (Br•) |

| [C₄H₂BrS]⁺ | Loss of a fluorine radical (F•) |

| [C₃H₂F]⁺ | Loss of Br• and a CS fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific structural features.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretch: The C-H bonds on the thiophene ring are expected to absorb in the region of 3100-3000 cm⁻¹. libretexts.org

C=C Ring Stretch: The carbon-carbon double bonds within the aromatic thiophene ring will produce stretching vibrations typically in the 1600-1400 cm⁻¹ range. libretexts.org

C-Br Stretch: The vibration of the carbon-bromine bond is expected to give rise to an absorption band in the lower frequency (fingerprint) region, generally between 690-515 cm⁻¹. libretexts.org

C-F Stretch: The carbon-fluorine bond is strong and polar, resulting in a prominent absorption band, typically found in the 1400-1000 cm⁻¹ region.

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the ring C-H bonds occur in the 900-675 cm⁻¹ region and are often diagnostic of the substitution pattern on the aromatic ring. libretexts.org

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Thiophene) |

| 1600-1400 | C=C Stretch | Aromatic (Thiophene) |

| 1400-1000 | C-F Stretch | Aryl-Fluoride |

| 900-675 | C-H Bend | Aromatic (Thiophene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. technologynetworks.com Molecules with conjugated systems, such as the thiophene ring in this compound, exhibit characteristic absorptions in the UV region. The absorption of photons promotes electrons from a lower energy molecular orbital to a higher energy one. up.ac.za

For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the conjugated π-system of the thiophene ring. lkouniv.ac.in The presence of the bromine and fluorine atoms, which act as auxochromes, can influence the position and intensity of the absorption maxima (λmax). These substituents, with their lone pairs of electrons, can interact with the π-system of the ring, often causing a shift in the absorption wavelength.

The electronic spectrum is also sensitive to the solvent used, as polar solvents can stabilize the ground or excited states differently, leading to shifts in λmax. lkouniv.ac.in While d-d transitions are characteristic of transition metal complexes, they are not applicable to this compound. libretexts.org

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Description | Expected Region |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Associated with the conjugated thiophene ring system. lkouniv.ac.in | UV (typically 200-400 nm) |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for 2-Bromo-5-fluorothiophene

While established methods for the synthesis of halogenated thiophenes exist, the focus of future research is on the development of more efficient, cost-effective, and environmentally benign synthetic pathways for this compound. A significant trend is the move towards "green chemistry" principles to minimize hazardous waste and energy consumption.

Key research areas include:

Catalyst Optimization: Investigating novel catalytic systems, potentially involving earth-abundant metals, to improve reaction yields and selectivity under milder conditions. This includes optimizing palladium-catalyzed cross-coupling reactions, which are fundamental for creating thiophene (B33073) derivatives. mdpi.com

Flow Chemistry: The application of continuous flow technologies for the synthesis of this compound is a promising avenue. Flow reactors can offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable alternative for halogenation reactions. chim.it Future work could explore the electrosynthesis of this compound, which could reduce the need for harsh chemical oxidants and provide a high degree of regioselectivity. chim.it

Green Solvents and Reagents: Research into utilizing environmentally friendly solvents, such as ethanol (B145695) or water-based systems, is crucial. nih.govnih.govx-mol.com The use of sodium halides as a source of electrophilic halogens represents a greener alternative to traditional halogenating agents. nih.govx-mol.com A patent for the synthesis of the related 2-bromo-5-fluorobenzotrifluoride (B1268043) highlights a novel route using potassium bromide and potassium fluoride, indicating a potential direction for synthesizing the target compound with readily available and less hazardous materials. google.com

A comparative table of potential synthetic strategies is presented below.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Optimized Catalysis | Higher yields, improved selectivity, lower energy costs. | Development of non-precious metal catalysts, ligand design. |

| Flow Chemistry | Enhanced safety, scalability, process control, higher purity. | Reactor design, optimization of flow parameters. |

| Electrosynthesis | Reduced chemical waste, high selectivity, mild conditions. chim.it | Electrode material selection, electrolyte optimization. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. nih.govnih.gov | Use of green solvents (e.g., ethanol), non-toxic reagents. nih.govx-mol.com |

Advanced Applications in Nanoscience and Nanotechnology

The field of nanoscience and nanotechnology involves the study and manipulation of matter on an atomic and molecular scale. mdpi.com Thiophene-based molecules are integral to the development of organic electronic materials due to their excellent charge transport properties. ossila.com The introduction of fluorine into the thiophene ring can significantly alter its electronic characteristics, making this compound a valuable building block for novel nanomaterials.

Future research is expected to focus on:

Organic Electronics: The use of this compound in the synthesis of conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.comlookchem.com The fluorine substituent can lower the HOMO/LUMO energy levels, potentially leading to materials with enhanced stability and efficiency. ossila.com

Conducting Polymers: Exploration of this compound as a monomer for the synthesis of new conducting polymers. lookchem.com These materials could find use in sensors, actuators, and antistatic coatings.

Nanomedicine: While in its nascent stages, the integration of thiophene derivatives into nanomedicine platforms for targeted drug delivery or as imaging agents is an exciting prospect. mdpi.com The unique properties of this compound could be leveraged to design novel theranostic nanoparticles.

Discovery of New Biological Activities and Therapeutic Targets

Thiophene derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. nih.gov The incorporation of both bromine and fluorine atoms into the thiophene ring in this compound presents a unique opportunity for the discovery of novel bioactive molecules.

Emerging trends in this area include:

Screening for Novel Bioactivities: High-throughput screening of compound libraries derived from this compound against a diverse range of biological targets. This could uncover unexpected therapeutic potential in areas such as neurodegenerative diseases, metabolic disorders, or virology.

Antimicrobial and Antifungal Agents: Given that derivatives of similar compounds like 2-bromo-5-chlorothiophene (B1265590) show antibacterial activity mdpi.comresearchgate.net, and other thiophene-thiazole hybrids exhibit anti-biofilm properties nih.gov, a key research direction is the synthesis and evaluation of this compound analogs as new antimicrobial and antifungal agents to combat drug-resistant pathogens.

Enzyme Inhibition: The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. Fluorinated analogues of some heterocyclic compounds have shown potent enzyme inhibition, for example, in the de novo purine (B94841) nucleotide biosynthesis pathway for cancer treatment. nih.gov Future work could focus on designing this compound derivatives as inhibitors for specific therapeutic targets, such as kinases, proteases, or metabolic enzymes.

Agrochemicals: The compound may also serve as an intermediate in the synthesis of new herbicides and fungicides, contributing to crop protection. chemimpex.com

The table below summarizes the known biological activities of structurally related thiophene compounds, suggesting potential avenues for this compound research.

| Compound Class | Biological Activity | Potential Therapeutic Area | Reference |

| 2-Aryl-5-chlorothiophenes | Antibacterial, Antioxidant | Infectious Diseases, Oxidative Stress | mdpi.comresearchgate.net |

| Thiophene-based carboxamides | Anticoagulant (Factor Xa inhibitor) | Thromboembolic Disorders | |

| Fluorinated pyrrolo[2,3-d]pyrimidines | Antitumor (folate pathway inhibition) | Oncology | nih.gov |

| Thiophene-thiazole hybrids | Anti-biofilm (Candida albicans) | Fungal Infections | nih.gov |

Sustainable Chemical Processes and Environmental Impact Assessments

As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate and the development of sustainable lifecycle processes are paramount. Future research on this compound will need to address these critical aspects.

Key research directions are:

Biodegradation Studies: Investigating the biodegradability of this compound and its derivatives to understand their persistence in the environment. While the related 2-bromo-5-chlorothiophene is not expected to persist thermofisher.com, specific studies on the fluoro-analogue are necessary.

Toxicity Assessment: Conducting comprehensive ecotoxicological studies to determine the potential impact on various organisms in aquatic and terrestrial ecosystems.

Green Disposal Methods: Developing environmentally friendly methods for the degradation or recycling of waste streams containing this compound. This could involve biocatalytic or photocatalytic degradation processes.

Interdisciplinary Research Integrating this compound with Other Fields

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges chemistry with other scientific domains.

Future interdisciplinary endeavors will likely involve:

Computational Chemistry and Materials Science: Using computational tools like Density Functional Theory (DFT) to predict the electronic and material properties of polymers and small molecules derived from this compound before their synthesis. mdpi.comresearchgate.net This synergy can accelerate the discovery of new materials for organic electronics.

Chemical Biology and Medicinal Chemistry: Combining synthetic chemistry with chemical biology techniques to identify the specific cellular targets and mechanisms of action of new bioactive derivatives. This approach is crucial for rational drug design and development.

Biophysics and Nanoscience: Integrating biophysical methods to study the interaction of this compound-based nanomaterials with biological membranes and proteins, which is essential for applications in nanomedicine and biosensing.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-fluorothiophene, and how can purity be optimized?

- Methodological Answer : Common synthetic approaches include halogenation of fluorothiophene precursors or cross-coupling reactions using palladium catalysts. For purity optimization, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>98% by area normalization). Structural analogs like 2-Bromo-4′-fluoroacetophenone (CAS 403-29-2) provide insights into regioselective bromination strategies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm substitution patterns (e.g., coupling constants for fluorine-bromine interactions). FT-IR identifies functional groups (C-Br stretch ~550 cm), while high-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference spectral data with NIST databases for validation .

Q. How can DFT/B3LYP calculations predict the electronic properties of this compound?

- Methodological Answer : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict reactivity in electrophilic substitutions or charge-transfer interactions, as demonstrated in studies on thiochromene derivatives .

Advanced Research Questions

Q. How should researchers address contradictory results in the synthesis of this compound derivatives?

- Methodological Answer : Use systematic parameter variation (e.g., temperature, catalyst loading) and replicate experiments under inert atmospheres to minimize side reactions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Contradictions in yields may arise from trace moisture; employ molecular sieves or anhydrous solvents .

Q. What strategies optimize reaction conditions for cross-coupling reactions involving this compound?

- Methodological Answer : Screen ligands (e.g., XPhos, SPhos) and bases (KPO, CsCO) to enhance catalytic efficiency. Monitor reaction progress via TLC and isolate intermediates (e.g., boronic acid derivatives like 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5) to improve regioselectivity .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

- Methodological Answer : Introduce substituents at the 3-position (e.g., nitro, methoxy) to modulate electron density and steric effects. Compare docking scores (AutoDock Vina) against targets like kinases or GPCRs. Studies on 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3) highlight the role of halogen-π interactions in binding affinity .

Data Analysis & Interpretation

Q. What statistical methods validate reproducibility in studies using this compound?

- Methodological Answer : Apply ANOVA to compare batch-to-batch variability in synthesis yields. Use principal component analysis (PCA) to cluster spectral data (NMR, IR) and identify outliers. Open-data frameworks (e.g., FAIR principles) ensure transparency in sharing raw datasets .

Handling & Safety

Q. What protocols ensure safe storage and disposal of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。